Structural Elucidation and Molecular Profiling of 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Structural Elucidation and Molecular Profiling of 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Executive Summary
In the realm of modern drug discovery and heterocyclic synthesis, active methylene compounds serve as foundational pillars. Among these, 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione —a specialized barbituric acid derivative—stands out due to its unique electronic profile and versatile reactivity. As a Senior Application Scientist, I have designed this technical guide to elucidate the molecular architecture, mechanistic reactivity, and practical laboratory workflows associated with this vital synthon. This guide is engineered for researchers and drug development professionals seeking to leverage this core in multicomponent reactions, spiro-compound synthesis, and targeted inhibitor design.
Molecular Weight and Physicochemical Properties
Understanding the exact physicochemical parameters of a building block is the first step in rational drug design. The substitution of a 3-methoxyphenyl group at the N1 position of the pyrimidine-2,4,6-trione core breaks the symmetry of the parent barbituric acid, subtly modulating its lipophilicity and target-binding affinity without sterically hindering the reactive C5 position.
Below is a consolidated table of its quantitative data and the mechanistic causality behind each property:
| Parameter | Value | Mechanistic Causality / Significance |
| IUPAC Name | 1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Defines the core pyrimidine ring and asymmetric N1 substitution[1]. |
| Molecular Formula | C11H10N2O4 | Determines exact mass (234.064 g/mol ) for high-resolution mass spectrometry (HRMS) validation[1]. |
| Molecular Weight | 234.21 g/mol | Critical for precise stoichiometric calculations in multicomponent condensations[1]. |
| H-Bond Donors | 1 (N3-H) | Influences target binding affinity within kinase or protease active sites[2]. |
| H-Bond Acceptors | 4 (C=O x3, -O-CH3 x1) | Facilitates strong dipole interactions, modulating aqueous solubility and pharmacokinetics. |
| Reactive Center | C5 Methylene | High acidity due to flanking electron-withdrawing carbonyls, enabling rapid enolization[2]. |
Structural Dynamics and Chemical Reactivity
The chemical behavior of 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is dominated by its C5 active methylene group . The protons at this position are highly acidic (pKa ~4.5) because the resulting enolate conjugate base is stabilized by extensive resonance delocalization across the adjacent C4 and C6 carbonyl groups.
This inherent nucleophilicity makes the compound an exceptional reagent for Knoevenagel condensations. When reacted with an electrophilic aryl or heteroaryl aldehyde (such as 3-thiophenecarboxaldehyde), it readily forms 5-arylidene derivatives[2]. These derivatives are highly valued in medicinal chemistry; for instance, related pyrimidinetrione moieties have been identified as potential inhibitors of the SARS-CoV-2 main protease (3CLpro) through computational docking and subsequent enzyme activity assays[2].
Experimental Workflow: Microwave-Assisted Knoevenagel Condensation
To translate theoretical reactivity into practical application, the following protocol outlines a self-validating system for synthesizing 5-arylidene derivatives using this core.
Objective : Synthesize a target 5-arylidene compound via Knoevenagel condensation using 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione[2]. Causality : Microwave irradiation is selected over conventional reflux to rapidly overcome the activation energy barrier of the dehydration step. This minimizes the thermal degradation of the aldol intermediate, shortens reaction times, and maximizes the thermodynamic yield of the conjugated alkene[2].
Step-by-Step Methodology
-
Step 1: Reagent Preparation Accurately weigh 1.0 mmol (234.21 mg) of 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione[1] and 1.0 mmol of the target electrophile (e.g., 3-thiophenecarboxaldehyde)[2]. Causality: Strict equimolar stoichiometry prevents the formation of bis-adducts (Michael addition of a second barbituric acid molecule to the newly formed alkene), a common side reaction with highly reactive unhindered aldehydes.
-
Step 2: Solvent and Catalyst System Suspend the reagents in 5.0 mL of an ethanol/water mixture (1:1 v/v). Add a catalytic amount (10 mol%) of a weak base, such as sodium acetate. Causality: The protic solvent mixture stabilizes the enolate transition state via hydrogen bonding. The weak base specifically deprotonates the C5 position without inducing ring-opening hydrolysis of the pyrimidinetrione core.
-
Step 3: Microwave Irradiation Subject the reaction mixture to microwave irradiation at 80°C (typically 50-100 W) for 10–15 minutes[2]. Causality: Dielectric heating ensures uniform thermal distribution, rapidly driving the elimination of water to form the conjugated alkene.
-
Step 4: Isolation Cool the reaction vessel to 4°C. Filter the resulting precipitate under a vacuum and wash it with cold ethanol. Causality: The extended conjugation of the 5-arylidene product significantly reduces its solubility in cold ethanol compared to the starting materials, allowing for high-purity isolation without the need for column chromatography.
-
Step 5: Self-Validating Structural Analysis Perform 1H NMR (in DMSO-d6) and IR spectroscopy to validate the structural conversion[3]. Validation Metrics:
-
Disappearance : Confirm the absence of the C5 methylene protons (~3.8 ppm) from the starting material.
-
Appearance : Verify the presence of a new downfield singlet (~8.0–8.5 ppm) corresponding to the vinylic proton (C=CH)[3].
-
IR Shift : Observe the shift of the C=O stretching frequency from ~1700 cm⁻¹ to ~1680 cm⁻¹ due to the newly formed α,β-unsaturated conjugation.
-
Logical Workflow Visualization
Fig 1. Knoevenagel condensation workflow for 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
References
-
Title: Room-temperature-recorded 1 H NMR spectrum of 1-(3-methoxyphenyl)-3′H-spiro[benzo[g]indole-2,1′-isobenzofuran] Source: ResearchGate URL: [Link]
